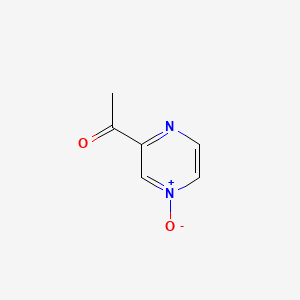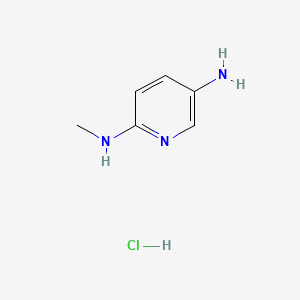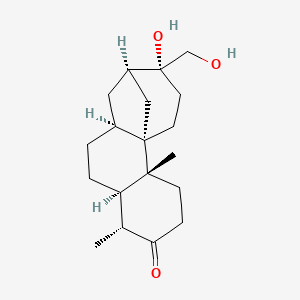
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) is a chemical compound with the molecular formula C10H19NO2 It is a derivative of morpholine, characterized by the presence of acetyl and dimethyl groups at specific positions on the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) typically involves the acetylation of 2,6-dimethylmorpholine. The reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually performed under reflux conditions to ensure complete acetylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or deacetylated morpholine derivatives.
Scientific Research Applications
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism by which Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl and dimethyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. Detailed studies on its mechanism of action are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, lacking the acetyl and dimethyl groups.
4-Acetylmorpholine: A derivative with only the acetyl group.
2,6-Dimethylmorpholine: A derivative with only the dimethyl groups.
Uniqueness
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) is unique due to the combination of acetyl and dimethyl groups, which can confer distinct chemical and biological properties. This combination can enhance its reactivity and specificity in various applications compared to its simpler analogs.
Properties
CAS No. |
115614-51-2 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.213 |
IUPAC Name |
1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethanone |
InChI |
InChI=1S/C8H15NO2/c1-6-4-9(8(3)10)5-7(2)11-6/h6-7H,4-5H2,1-3H3/t6-,7+ |
InChI Key |
ITBIIJTXOBWJPI-KNVOCYPGSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)C |
Synonyms |
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxybicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568490.png)

![2-Methyl-6,8-dihydroimidazo[4,5-g][1,3]benzothiazole-7-thione](/img/structure/B568494.png)





![4-[(Benzyloxy)methyl]-2,2,4,5-tetramethyl-1,3-dioxolane](/img/structure/B568506.png)
